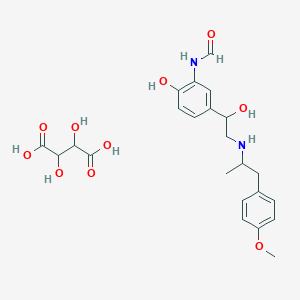
(S,S)-FormoterolD-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-FormoterolD-Tartrate is a chiral compound used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a long-acting β2-adrenergic agonist that helps relax bronchial muscles, making breathing easier for patients with respiratory conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-FormoterolD-Tartrate involves several steps, starting from commercially available precursors. The key steps include:
Chiral Resolution: The separation of the (S,S)-enantiomer from the racemic mixture.
Coupling Reactions: Formation of the formoterol structure through coupling reactions involving appropriate reagents and catalysts.
Tartaric Acid Salt Formation: The final step involves the reaction of (S,S)-Formoterol with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral resolution techniques, such as chromatography or crystallization, followed by the synthesis steps mentioned above. The process is optimized for high yield and purity to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
(S,S)-FormoterolD-Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
(S,S)-FormoterolD-Tartrate is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on cellular processes.
Medicine: Developing treatments for respiratory diseases.
Industry: Formulating inhalation products for asthma and COPD.
作用機序
(S,S)-FormoterolD-Tartrate exerts its effects by binding to β2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic AMP levels, which leads to muscle relaxation and bronchodilation. The molecular targets include β2-adrenergic receptors, and the pathways involve cyclic AMP and protein kinase A.
類似化合物との比較
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used for similar indications.
Salmeterol: A long-acting β2-adrenergic agonist with a longer duration of action.
Uniqueness
(S,S)-FormoterolD-Tartrate is unique due to its specific chiral form, which provides a more targeted and effective bronchodilation with fewer side effects compared to its racemic mixture.
特性
分子式 |
C23H30N2O10 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
FCSXYHUNDAXDRH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





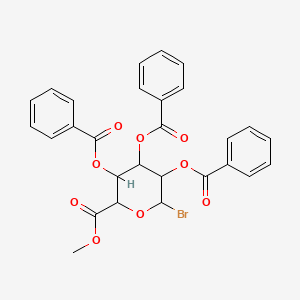

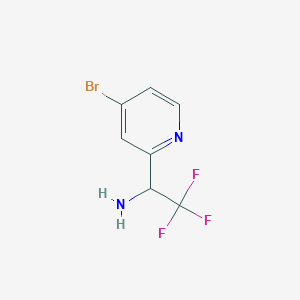
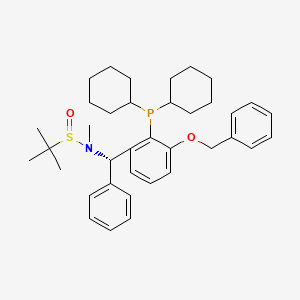
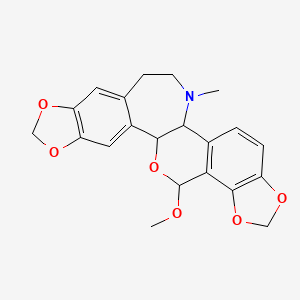

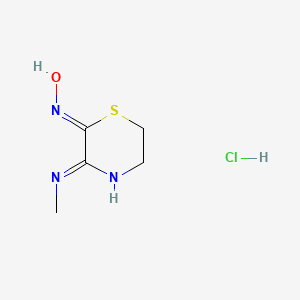
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
![5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
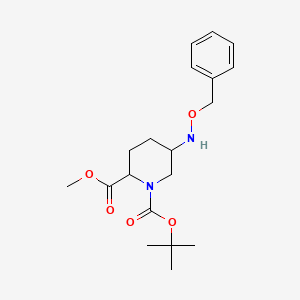
![(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene](/img/structure/B15124796.png)
